N-[2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide
Overview
Description
N-{2-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-N’-(4-fluorophenyl)ethanediamide is a complex organic compound that features a piperazine ring substituted with a dichlorobenzoyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-N’-(4-fluorophenyl)ethanediamide typically involves the following steps:
Preparation of 3,4-dichlorobenzoyl chloride: This is achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride.
Formation of the piperazine intermediate: The piperazine ring is introduced by reacting the 3,4-dichlorobenzoyl chloride with piperazine in the presence of a base such as triethylamine.
Attachment of the fluorophenyl group: The final step involves the reaction of the piperazine intermediate with 4-fluorophenyl ethylenediamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-N’-(4-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
N-{2-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-N’-(4-fluorophenyl)ethanediamide has several scientific research applications:
Medicinal chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system due to the presence of the piperazine ring.
Materials science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Biological research: The compound can be used in studies to understand its interaction with biological targets, potentially leading to the discovery of new therapeutic pathways.
Mechanism of Action
The mechanism of action of N-{2-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-N’-(4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the dichlorobenzoyl and fluorophenyl groups can enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-2-nitrobenzamide: This compound shares the dichlorobenzoyl group but differs in the presence of a nitro group instead of the piperazine and fluorophenyl groups.
3,5-dichloro-N-(2-chlorophenyl)benzamide: Similar in having a dichlorobenzoyl group but differs in the substitution pattern and the absence of the piperazine ring.
Uniqueness
N-{2-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-N’-(4-fluorophenyl)ethanediamide is unique due to the combination of the piperazine ring, dichlorobenzoyl group, and fluorophenyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
N-[2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2FN4O3/c22-17-6-1-14(13-18(17)23)21(31)28-11-9-27(10-12-28)8-7-25-19(29)20(30)26-16-4-2-15(24)3-5-16/h1-6,13H,7-12H2,(H,25,29)(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRXEFQYZLLSMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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